molecular formula C18H17NO3 B1677025 2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one

2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one

Cat. No.: B1677025
M. Wt: 295.3 g/mol
InChI Key: RFWCIJWQGHFULK-UHFFFAOYSA-N
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Description

NU7163 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase. DNA-PK is a crucial enzyme involved in the repair of DNA double-strand breaks, making NU7163 a valuable tool in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NU7163 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of NU7163 follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for large-scale production, and ensuring consistent quality and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

NU7163 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .

Scientific Research Applications

NU7163 has a wide range of scientific research applications, including:

Mechanism of Action

NU7163 exerts its effects by inhibiting DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks. By competing with ATP for binding to the kinase, NU7163 prevents the phosphorylation of downstream targets, thereby disrupting the DNA repair process. This inhibition sensitizes cancer cells to DNA-damaging agents, making them more susceptible to treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NU7163

NU7163 is unique due to its high selectivity for DNA-PK over other kinases, such as ATM, ATR, and mTOR. This selectivity reduces off-target effects and enhances its utility as a research tool and potential therapeutic agent .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

2-(2-methylmorpholin-4-yl)benzo[h]chromen-4-one

InChI

InChI=1S/C18H17NO3/c1-12-11-19(8-9-21-12)17-10-16(20)15-7-6-13-4-2-3-5-14(13)18(15)22-17/h2-7,10,12H,8-9,11H2,1H3

InChI Key

RFWCIJWQGHFULK-UHFFFAOYSA-N

SMILES

CC1CN(CCO1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Canonical SMILES

CC1CN(CCO1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2-methylmorpholin-4-yl)benzo(h)chromen-4-one
NU 7163
NU-7163
NU7163

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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